4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde
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Overview
Description
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde is an organic compound with the molecular formula C14H10N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound This compound is known for its unique structure, which combines a benzimidazole ring with a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde typically involves the condensation of benzimidazole with benzaldehyde derivatives. One common method is the reaction of 1H-benzimidazole with 4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as phosphoric acid or polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, pressure, and the use of advanced catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(1H-1,3-benzimidazol-1-yl)benzoic acid.
Reduction: 4-(1H-1,3-benzimidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The benzimidazole ring is known to bind to various biological targets, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,3-benzimidazol-1-yl)benzaldehyde: Similar structure but lacks the carbaldehyde group.
4-(1H-1,3-benzodiazol-1-yl)benzaldehyde: Similar structure with a different heterocyclic ring.
Uniqueness
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde is unique due to its combination of a benzimidazole ring and a benzaldehyde moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(benzimidazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYKWSXEKZURTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353279 |
Source
|
Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90514-72-0 |
Source
|
Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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